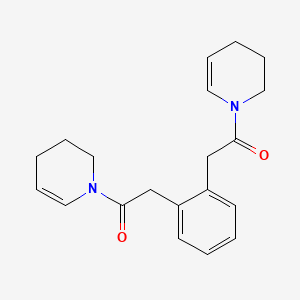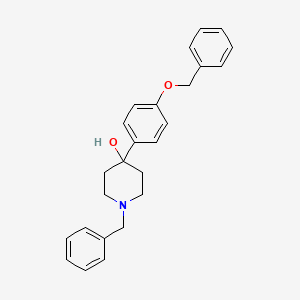
Diethyl 3-methylidenecyclopropane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-methylidenecyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C10H14O4. It is a cyclopropane derivative characterized by the presence of two ester groups and a methylene group attached to the cyclopropane ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methylidenecyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl fumarate with diazomethane, which results in the formation of the cyclopropane ring. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with diazomethane.
化学反応の分析
Types of Reactions
Diethyl 3-methylidenecyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the methylene group under basic conditions.
Major Products Formed
Oxidation: this compound can be converted to diethyl 3-methylcyclopropane-1,2-dicarboxylate.
Reduction: The reduction of ester groups yields diethyl 3-methylidenecyclopropane-1,2-diol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl 3-methylidenecyclopropane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl 3-methylidenecyclopropane-1,2-dicarboxylate involves its reactivity with various chemical reagents. The methylene group is particularly reactive, allowing the compound to participate in a range of chemical transformations. The ester groups can also undergo hydrolysis and other reactions, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
Diethyl 3-methylcyclopropane-1,2-dicarboxylate: Lacks the methylene group, resulting in different reactivity.
Diethyl fumarate: A precursor in the synthesis of diethyl 3-methylidenecyclopropane-1,2-dicarboxylate.
Diethyl maleate: Another related compound with different geometric configuration.
Uniqueness
This compound is unique due to the presence of the methylene group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound in organic synthesis and research.
特性
CAS番号 |
7417-57-4 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
diethyl 3-methylidenecyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14O4/c1-4-13-9(11)7-6(3)8(7)10(12)14-5-2/h7-8H,3-5H2,1-2H3 |
InChIキー |
VOHSAQPFAZSIES-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(C1=C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)

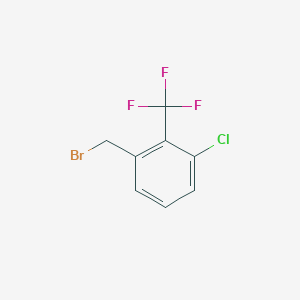
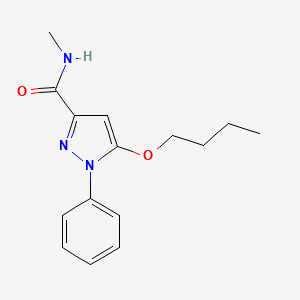
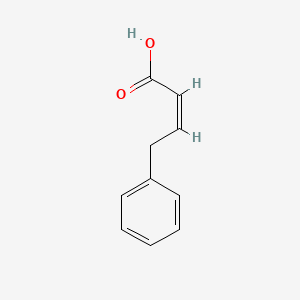
![2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13937584.png)
![2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride](/img/structure/B13937585.png)
![7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine](/img/structure/B13937588.png)
![5-Benzyl 2-(tert-butyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B13937589.png)
![4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine](/img/structure/B13937597.png)

